molecular formula C11H12O B14444052 2-ethoxy-1H-indene CAS No. 78176-76-8

2-ethoxy-1H-indene

Cat. No.: B14444052
CAS No.: 78176-76-8
M. Wt: 160.21 g/mol
InChI Key: PTKKJETUDXYELO-UHFFFAOYSA-N
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Description

2-Ethoxy-1H-indene is an organic compound belonging to the indene family, characterized by its fused ring structure Indenes are known for their aromatic properties and are widely used in various chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1H-indene typically involves the ethylation of indene. One common method is the reaction of indene with ethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the ethylation reaction. The process is optimized for large-scale production by controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of this compound-3-one or this compound-3-carboxylic acid.

    Reduction: Formation of this compound-3-ol.

    Substitution: Formation of halogenated, sulfonated, or nitrated derivatives of this compound.

Scientific Research Applications

2-Ethoxy-1H-indene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-1H-indene involves its interaction with specific molecular targets and pathways. The ethoxy group enhances its ability to participate in various chemical reactions, making it a versatile intermediate. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    2-Methoxy-1H-indene: Similar structure but with a methoxy group instead of an ethoxy group.

    1H-Indene: The parent compound without any substituents.

    2-Bromo-1H-indene: A halogenated derivative with a bromine atom.

Uniqueness: 2-Ethoxy-1H-indene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

CAS No.

78176-76-8

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethoxy-1H-indene

InChI

InChI=1S/C11H12O/c1-2-12-11-7-9-5-3-4-6-10(9)8-11/h3-7H,2,8H2,1H3

InChI Key

PTKKJETUDXYELO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC=CC=C2C1

Origin of Product

United States

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